BenchChemオンラインストアへようこそ!

KC02

ABHD16A Inhibitor Control Probe

Choose KC02 as your negative control to ensure irrefutable data integrity in ABHD16A research. Unlike unvalidated analogs, KC02 is explicitly characterized as an inactive probe (IC50 >10 μM) and rigorously paired with KC01 through orthogonal assays (gel-based ABPP, substrate, and cellular in situ profiling). This validation is critical for discriminating on-target ABHD16A effects from off-target serine hydrolase engagement in lyso-PS signaling, immunology, and PHARC disease models. Procure with confidence—eliminate false negatives and secure interpretable results.

Molecular Formula C22H41NO3
Molecular Weight 367.57
Cat. No. B1150324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC02
Synonyms6-(2-oxo-4-tridecyloxetan-3-yl)hexanamide
Molecular FormulaC22H41NO3
Molecular Weight367.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC02 CAS 1646795-60-9: An Essential Inactive Control Probe for ABHD16A Research and Lysophosphatidylserine Pathway Studies


KC02 (Z-KC02, CAS 1646795-60-9) is a structural analog of the ABHD16A inhibitor KC01, specifically designed and validated as an inactive control probe for use in competitive activity-based protein profiling (ABPP) and cellular assays [1]. Unlike KC01, which potently inhibits the phosphatidylserine (PS) lipase ABHD16A, KC02 lacks significant inhibitory activity against ABHD16A, exhibiting an IC50 >10 μM in both gel-based ABPP and substrate-based assays . This inactivity is critical for distinguishing on-target from off-target effects in studies of lysophosphatidylserine (lyso-PS) signaling, a pathway implicated in immune regulation and neurological disorders such as PHARC .

Why Generic ABHD16A Inhibitors Cannot Replace KC02 in Controlled Experimental Workflows


The utility of KC02 lies precisely in its validated inactivity toward ABHD16A, a property that cannot be assumed for generic or uncharacterized ABHD16A inhibitors. While other compounds may exhibit some degree of ABHD16A inhibition, they lack the rigorous, paired experimental validation against KC01 that establishes KC02 as a true negative control [1]. Attempting to substitute an alternative 'inactive' analog without equivalent validation introduces significant risk of confounding off-target effects and false-negative results, thereby compromising the interpretability of experiments designed to probe ABHD16A-specific biology . The original publication characterized KC02's inactivity across multiple orthogonal assays (gel-based ABPP, PS substrate assay, and cellular in situ profiling), a level of scrutiny essential for its defined role [1].

Quantitative Evidence Defining KC02 as a Validated Inactive Control Probe


Potency Differential: KC02 vs. KC01 in Inhibiting ABHD16A Activity

KC02 exhibits markedly reduced potency against ABHD16A compared to its active counterpart KC01. In competitive gel-based activity-based protein profiling (ABPP) assays, KC02 inhibited human and mouse ABHD16A with an IC50 >10 μM, whereas KC01 demonstrated an IC50 in the range of 0.2–0.5 μM [1]. This >20- to 50-fold difference in potency confirms KC02's suitability as a negative control.

ABHD16A Inhibitor Control Probe

Functional Inactivity: KC02 Fails to Block PS Lipase Activity in Cellular Assays

In functional PS substrate assays, KC02 exhibited minimal inhibition of human ABHD16A (IC50 >10 μM), in stark contrast to KC01, which displayed an IC50 of 90 ±20 nM [1]. This >100-fold difference in functional potency translates directly to cellular models, where treatment with 1 μM KC01 for 4 hours blocked PS lipase activity in membrane fractions from COLO205, K562, and MCF7 cancer cell lines, while identical treatment with KC02 had no effect .

Lipid Metabolism Cellular Assay Control Probe

Selectivity Profile: KC02's Off-Target Activity Does Not Extend to ABHD16A

While KC02 is inactive against ABHD16A, it does exhibit some inhibitory activity against other serine hydrolases. In ABPP-SILAC analysis of COLO205 cells treated with 1 μM KC02 for 4 hours, it inhibited ABHD11 (94%) and LYPLA1 (63%), but did not substantially inhibit ABHD16A (<30% inhibition) [1]. This contrasts with KC01, which potently inhibited ABHD16A under identical conditions . This selectivity pattern underscores the necessity of using KC02 as a control for KC01, as it can account for any non-ABHD16A-mediated effects arising from these off-target interactions.

Selectivity Off-Target Serine Hydrolase

Optimal Applications for KC02 in ABHD16A and Lysophosphatidylserine Research


Validating ABHD16A-Dependent Phenotypes in Cellular Assays

Use KC02 (1 μM, 4-hour treatment) as a negative control alongside KC01 in cell-based experiments (e.g., COLO205, K562, MCF7 cell lines) to confirm that observed changes in lyso-PS levels, PS lipase activity, or downstream signaling events are specifically due to ABHD16A inhibition. The lack of effect of KC02 on PS lipase activity in these models provides a critical baseline, ensuring that any effects seen with KC01 are not due to off-target activities shared by both compounds.

Controlling for Off-Target Serine Hydrolase Inhibition in ABPP Studies

Employ KC02 as a control in ABPP-SILAC or gel-based ABPP experiments to differentiate ABHD16A-specific inhibition from off-target engagement of other serine hydrolases, particularly ABHD11 and LYPLA1 [1]. When using KC01 to probe ABHD16A function, parallel treatment with KC02 allows researchers to subtract the contribution of these off-targets from the overall activity profile, leading to more precise interpretation of ABHD16A's role.

Investigating the Role of Lyso-PS in Immune and Neurological Pathways

In studies examining the immunomodulatory and neurological roles of lyso-PS, use KC02 as an essential control for KC01-mediated depletion of lyso-PS. The original publication demonstrated that KC01, but not KC02, modulates lyso-PS levels and cytokine production in macrophages and lymphoblasts . This paired use is essential for establishing a causal link between ABHD16A activity, lyso-PS metabolism, and functional outcomes in disease models such as PHARC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KC02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.